molecular formula C25H21ClN2O5S B2853300 N-(3-chloro-4-methylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide CAS No. 902278-93-7

N-(3-chloro-4-methylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide

Cat. No. B2853300
CAS RN: 902278-93-7
M. Wt: 496.96
InChI Key: KOQPKRHUWNJPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 496.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Properties

Research on quinoline derivatives has emphasized their structural diversity and potential as ligands in coordination chemistry. Studies have demonstrated different spatial orientations of amide derivatives in anion coordination, revealing how the self-assembly of these molecules through weak interactions gives rise to complex structures with potential applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010). Another study focused on the structural aspects and properties of salt and inclusion compounds of amides based on 8-hydroxyquinoline, highlighting the potential for forming gels and crystalline solids under different conditions, which could have implications for material science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimalarial Activity

The synthesis and evaluation of quinoline derivatives for antimalarial activity represent another area of research. A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrated the potential of quinoline derivatives as antimalarial agents, emphasizing the importance of structural features for activity (Werbel et al., 1986). Another research explored the theoretical investigation of antimalarial sulfonamides, including computational calculations and molecular docking studies, further underscoring the significance of quinoline derivatives in the development of new therapeutic agents (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Activities

The exploration of quinoline derivatives for antimicrobial and antifungal activities has also been a focus. For instance, the synthesis and evaluation of novel indolinyl-N-aryl acetamides showed promising results against various pathogenic microorganisms, indicating the potential of these compounds in addressing antibiotic resistance (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-8-9-17(12-21(16)26)27-24(29)15-28-14-23(34(31,32)19-6-4-3-5-7-19)25(30)20-13-18(33-2)10-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPKRHUWNJPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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